molecular formula C18H22N2OS B2957708 N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049555-57-8

N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2957708
CAS RN: 1049555-57-8
M. Wt: 314.45
InChI Key: VPMVLZGVFGEHLG-UHFFFAOYSA-N
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Description

This compound contains a cyclopentanecarboxamide group, a thiophene ring, and a dimethylamino phenyl group. The presence of these groups could give this compound interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the cyclopentanecarboxylic acid and the amine group on the phenyl ring. The thiophene ring could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the aromatic thiophene and phenyl rings, and the amide group. These groups could participate in various intermolecular interactions, affecting the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxamide group. The thiophene ring could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antitrypanosomal Activity

Research has demonstrated the synthesis and characterization of thioamides derived from 4-(dimethylamino)benzaldehyde, including a compound similar to N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. These compounds showed weak trypanocidal activities but were found to be sensitive to larvae, suggesting potential use in cancer treatment (Agnimonhan et al., 2012).

Antitumor Agents

A study on 2-Phenylquinoline-8-carboxamides, which are structurally related to the compound , revealed their potential as DNA-intercalating antitumor agents. Some derivatives of this class showed significant solid tumor activity, suggesting the potential of similar compounds in cancer treatment (Atwell et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets through the amide group or the aromatic rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

The future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-20(2)15-9-7-14(8-10-15)19-17(21)18(11-3-4-12-18)16-6-5-13-22-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVLZGVFGEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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